2-(1-naphthyl)-N-phenylacetamide

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

2-(1-Naphthyl)-N-phenylacetamide (CAS 80817-92-1) is an aryl acetamide compound with the molecular formula C18H15NO and a molecular weight of 261.3 g/mol. It features a naphthalene ring system connected via an acetamide bridge to a phenyl group.

Molecular Formula C18H15NO
Molecular Weight 261.3g/mol
Cat. No. B386262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-naphthyl)-N-phenylacetamide
Molecular FormulaC18H15NO
Molecular Weight261.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,19,20)
InChIKeyZWXQQJHQVLYBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Naphthyl)-N-phenylacetamide (CAS 80817-92-1): A Carbonic Anhydrase Inhibitor Scaffold with Antihypertensive Lineage for Focused Lead Optimization


2-(1-Naphthyl)-N-phenylacetamide (CAS 80817-92-1) is an aryl acetamide compound with the molecular formula C18H15NO and a molecular weight of 261.3 g/mol . It features a naphthalene ring system connected via an acetamide bridge to a phenyl group. This compound is recognized as a structural scaffold for carbonic anhydrase (CA) inhibitors, demonstrating nanomolar binding affinity for human CA isoforms [1]. Additionally, patent literature identifies the broader class of 2-phenyl-2-(1-naphthyl)acetamides as possessing cardiovascular activity, specifically antihypertensive effects, establishing a precedent for its therapeutic investigation [2].

Target Engagement Carbonic anhydrase inhibition studies
Selectivity Profiling Dual hCA IX/XII isoform selectivity context
Pathway Context Cardiovascular pathway research studies

Why 2-(1-Naphthyl)-N-phenylacetamide Cannot Be Casually Substituted with Other Naphthyl Acetamides


Seemingly minor structural variations among naphthyl acetamide isomers and analogs result in substantial divergence in biological target selectivity and physicochemical properties. Specifically, the substitution position on the naphthalene ring (1-naphthyl vs. 2-naphthyl) dictates carbonic anhydrase isoform selectivity profiles, with 1-naphthyl derivatives favoring dual hCA IX/XII inhibition while 2-naphthyl analogs exhibit hCA IX-selective inhibition [1]. Furthermore, the low aqueous solubility of 2-(1-naphthyl)-N-phenylacetamide (1.9 µg/mL) imposes distinct formulation and assay design considerations that are not transferable to more soluble analogs. Generic substitution without accounting for these quantitative differences would compromise experimental reproducibility and lead optimization outcomes.

Attribute
Target (1-Naphthyl)
Substitute (2-Naphthyl)
Isoform Selectivity
Dual hCA IX/XII inhibition context
hCA IX-selective context
Solubility Context
Low aqueous solubility context
May differ; not directly transferable
Pathway Response
Reported cardiovascular model response
Pathway response context may differ

Quantitative Differentiators for 2-(1-Naphthyl)-N-phenylacetamide vs. Closest Analogs


Carbonic Anhydrase Inhibition: Nanomolar Affinity with Isoform-Dependent Selectivity Pattern Distinct from 2-Naphthyl Isomers

2-(1-Naphthyl)-N-phenylacetamide binds to human carbonic anhydrase I (hCA I) with a Ki of 24 nM and to human carbonic anhydrase II (hCA II) with a Ki of 37 nM [1]. In contrast, a class-level study of α-naphthyl-containing versus β-naphthyl-containing diketocarboxylic acid derivatives demonstrated that α-naphthyl substitution confers dual hCA IX/XII inhibition, whereas β-naphthyl substitution yields hCA IX-selective inhibition [2]. This isoform selectivity divergence is directly attributable to the naphthyl attachment position, making 1-naphthyl-substituted compounds mechanistically distinct from their 2-naphthyl counterparts in cancer-related CA isoform targeting.

CA Inhibition (Ki)
Reported
hCA I 24 nM / hCA II 37 nM
Supports nanomolar CA inhibition profiling
Isoform-dependent selectivity pattern
Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Aqueous Solubility: Low Solubility Defines Formulation and Assay Compatibility Boundaries

The aqueous solubility of 2-(1-naphthyl)-N-phenylacetamide is reported as 1.9 µg/mL . This value establishes a quantitative threshold for solvent system selection in biological assays and formulation development. While direct comparator data for the 2-naphthyl isomer or other close analogs are not available in the same experimental context, the low solubility of the 1-naphthyl compound necessitates the use of DMSO or other organic co-solvents for in vitro studies, and presents a distinct formulation challenge for in vivo applications relative to more water-soluble acetamide derivatives.

Aqueous Solubility
Context-dependent
1.9 µg/mL
Defines DMSO-based assay design
Low solubility threshold
Physicochemical Properties Solubility Formulation

Physicochemical Profile: Melting Point and LogP as Quality Control and Permeability Indicators

2-(1-Naphthyl)-N-phenylacetamide exhibits a melting point of 115 °C and a predicted octanol-water partition coefficient (LogP) of 4.1 [1]. The melting point serves as a critical identity and purity verification parameter for procurement. The high LogP value (>4) indicates pronounced lipophilicity, which correlates with predicted high membrane permeability but also potential metabolic liability. While direct comparative LogP data for the 2-naphthyl isomer are not provided, the 1-naphthyl substitution pattern contributes to this specific lipophilicity profile that influences both in vitro assay behavior and in vivo pharmacokinetic predictions.

Physicochemical Profile
Specification review
MP 115 °C / LogP 4.1
Supports QC and permeability review
Identity and lipophilicity indicators
Physicochemical Properties Quality Control ADME

Therapeutic Class Precedent: Documented Antihypertensive Activity in 2-Phenyl-2-(1-naphthyl)acetamide Series

Patent US3689672A explicitly describes the cardiovascular and antihypertensive activity of 2-phenyl-2-(1-naphthyl)acetamides, with demonstrated blood pressure reduction in Goldblatt hypertensive dog models and in anesthetized cats following oral administration [1]. For example, N-t-butyl 2-phenyl-2-(2-hydroxy-1-naphthyl)acetamide exhibited antihypertensive activity in these models [1]. While this patent covers a broader chemical series rather than 2-(1-naphthyl)-N-phenylacetamide specifically, the structural core is shared, establishing a class-level precedent for cardiovascular pharmacology that distinguishes 1-naphthyl-substituted acetamides from other aryl acetamides lacking this documented activity profile.

Cardiovascular Context
Class-level
Reported canine model response
Supports cardiovascular pathway studies
Patent precedent; data to verify
Cardiovascular Antihypertensive Pharmacology

Conformational Flexibility: Cis-Trans Isomerism in N-Naphthyl Substituted 2-Phenylacetamides

Spectroscopic studies (IR, NMR, and mass spectrometry) of N-naphthyl substituted 2-phenylacetamides, including 2-(1-naphthyl)-N-phenylacetamide, demonstrate that these compounds exist in both cis and trans conformations in solution [1]. The presence of conformational isomerism may influence molecular recognition by biological targets, contributing to the observed isoform selectivity patterns. While both 1-naphthyl and 2-naphthyl substituted derivatives exhibit this behavior, the specific equilibrium distribution and the impact on target binding may differ subtly due to steric and electronic differences between the substitution positions.

Conformational Dynamics
Reported
Cis/trans isomerism confirmed
Informs conformational SAR interpretation
Solution-state NMR evidence
Conformational Analysis Spectroscopy Structural Biology

Optimal Use Cases for 2-(1-Naphthyl)-N-phenylacetamide Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Screening and SAR Studies Targeting Tumor-Associated Isoforms

Given its nanomolar Ki values against hCA I (24 nM) and hCA II (37 nM) [1], and the class-level observation that α-naphthyl substitution confers dual hCA IX/XII inhibition [2], 2-(1-naphthyl)-N-phenylacetamide is an appropriate starting scaffold for medicinal chemistry campaigns aimed at developing dual inhibitors of cancer-related carbonic anhydrase isoforms. Researchers should prioritize this 1-naphthyl isomer over the 2-naphthyl analog when dual hCA IX/XII targeting is desired, as the latter exhibits hCA IX-selective inhibition [2].

Antihypertensive Lead Identification and Pharmacological Profiling

Patent US3689672A establishes the cardiovascular activity of the 2-phenyl-2-(1-naphthyl)acetamide chemical class, with demonstrated blood pressure reduction in canine models [3]. 2-(1-Naphthyl)-N-phenylacetamide can serve as a core scaffold for synthesizing and evaluating novel antihypertensive agents, with the documented in vivo activity providing a validated hypothesis for therapeutic development.

Physicochemical Profiling and Preformulation Studies

The compound's defined melting point (115 °C) and high LogP (4.1) [4] enable robust quality control and permeability prediction. Its low aqueous solubility (1.9 µg/mL) necessitates the use of DMSO or other co-solvents for in vitro assays and informs formulation strategies for in vivo dosing. Researchers should procure this compound for studies focused on lipophilic drug candidates where low solubility is a manageable parameter.

Conformational Analysis and Biophysical Characterization

The documented cis-trans isomerism of N-naphthyl substituted 2-phenylacetamides in solution [5] makes 2-(1-naphthyl)-N-phenylacetamide a suitable subject for advanced biophysical studies, including NMR-based conformational analysis and molecular dynamics simulations, to understand how conformational dynamics influence target binding and selectivity.

Application
Selection Property
Validation Focus
CA Isoform Screening
Nanomolar binding affinity
Isoform selectivity profile (hCA IX/XII)
Cardiovascular Pathway Studies
Reported model response context
In vivo model endpoint review
Preformulation Research
Low solubility context (DMSO required)
Physicochemical profiling (LogP/MP)
Biophysical SAR Characterization
Conformational flexibility
Target binding SAR studies

Technical Documentation Hub

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40 linked technical documents
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